molecular formula C10H9NO6 B2368335 2-(2-Methoxy-2-oxoethyl)-5-nitrobenzoic acid CAS No. 62252-24-8

2-(2-Methoxy-2-oxoethyl)-5-nitrobenzoic acid

Cat. No.: B2368335
CAS No.: 62252-24-8
M. Wt: 239.183
InChI Key: SOEHEDZSEMCWQE-UHFFFAOYSA-N
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Description

2-(2-Methoxy-2-oxoethyl)-5-nitrobenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a methoxy group, an oxoethyl group, and a nitro group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxy-2-oxoethyl)-5-nitrobenzoic acid typically involves the esterification of 5-nitrosalicylic acid with methoxyacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified by recrystallization from an appropriate solvent .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxy-2-oxoethyl)-5-nitrobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Reduction: 2-(2-Amino-2-oxoethyl)-5-nitrobenzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 5-Nitrosalicylic acid and methanol.

Scientific Research Applications

2-(2-Methoxy-2-oxoethyl)-5-nitrobenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antibacterial and antifungal agent.

    Medicine: Explored for its anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(2-Methoxy-2-oxoethyl)-5-nitrobenzoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antibacterial and antifungal effects. Additionally, the compound may inhibit the synthesis of prostaglandins, contributing to its anti-inflammatory properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Methoxy-2-oxoethyl)-5-nitrobenzoic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

2-(2-methoxy-2-oxoethyl)-5-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO6/c1-17-9(12)4-6-2-3-7(11(15)16)5-8(6)10(13)14/h2-3,5H,4H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOEHEDZSEMCWQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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